beta-Bixin
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Overview
Description
Bixin is a naturally occurring apocarotenoid found in the seeds of the annatto tree (Bixa orellana). It is primarily used as a natural colorant, imparting a reddish-orange hue to various food products. Bixin is known for its antioxidant properties and has been studied for its potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bixin can be extracted from annatto seeds using various methods, including vegetable oil extraction, dilute aqueous potassium or sodium hydroxide extraction, and solvent extraction . The extraction process typically involves successive washing with organic solvents such as hexane and methanol, followed by ethyl acetate and dichloromethane to remove impurities and enhance purity .
Industrial Production Methods
In industrial settings, bixin is often purified from annatto seeds and then processed into various forms, including powders and solutions. The purification process may involve crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Bixin undergoes several types of chemical reactions, including:
Oxidation: Bixin can be oxidized to form norbixin, a water-soluble derivative.
Isomerization: Bixin can isomerize into trans-bixin (β-bixin), which is more stable.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and various oxidizing agents.
Isomerization: This reaction can occur under light and heat exposure.
Major Products Formed
Norbixin: Formed through oxidation.
Trans-bixin: Formed through isomerization.
Scientific Research Applications
Bixin has a wide range of scientific research applications, including:
Chemistry: Used as a natural dye and in the development of new materials.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects on conditions such as lung inflammation and cardiovascular diseases
Industry: Used in the food and cosmetics industries as a natural colorant.
Mechanism of Action
Bixin exerts its effects through several molecular pathways:
Antioxidant Activity: Bixin inhibits the generation of reactive oxygen species (ROS), reducing oxidative stress.
Anti-inflammatory Activity: Bixin inhibits the toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-κB) pathway, reducing inflammation.
Comparison with Similar Compounds
Bixin is often compared to other carotenoids, such as:
Beta-carotene: Like bixin, beta-carotene is a precursor to vitamin A and has antioxidant properties.
Lycopene: Another carotenoid with strong antioxidant properties, commonly found in tomatoes.
Astaxanthin: Known for its potent antioxidant effects, often used in dietary supplements.
Bixin’s uniqueness lies in its dual solubility properties (soluble in fats and alcohols but insoluble in water) and its ability to isomerize into a more stable form .
Properties
CAS No. |
39937-23-0 |
---|---|
Molecular Formula |
C25H30O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid |
InChI |
InChI=1S/C25H30O4/c1-20(12-8-14-22(3)16-18-24(26)27)10-6-7-11-21(2)13-9-15-23(4)17-19-25(28)29-5/h6-19H,1-5H3,(H,26,27)/b7-6+,12-8+,13-9+,18-16+,19-17+,20-10+,21-11+,22-14+,23-15+ |
InChI Key |
RAFGELQLHMBRHD-IFNPSABLSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C(=O)OC)/C=C/C=C(\C)/C=C/C(=O)O |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |
melting_point |
204 - 206 °C |
6983-79-5 39937-23-0 |
|
physical_description |
Solid |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
bixin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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